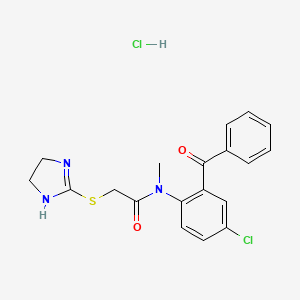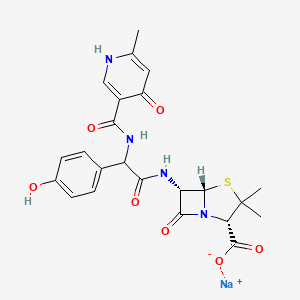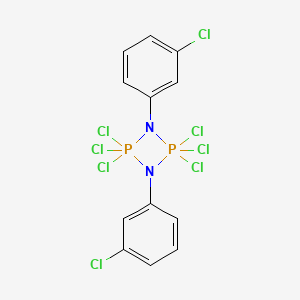
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes both nitrogen and phosphorus atoms within a four-membered ring. The presence of multiple chlorine atoms and m-chlorophenyl groups further adds to its chemical complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- typically involves the reaction of phosphorus trichloride with m-chlorophenylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with a chlorinating agent to introduce the hexachloro groups.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phosphines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): An organochlorine compound with similar structural features but different chemical properties.
Dichlorodiphenyltrichloroethane (DDT): Another organochlorine compound with a similar backbone but different functional groups.
Mitotane: A chemotherapeutic agent structurally related to DDD.
Uniqueness
1,3,2,4-Diazadiphosphetidine, 2,2,2,4,4,4-hexachloro-1,3-bis(m-chlorophenyl)-2,2,4,4-tetrahydro- is unique due to its combination of nitrogen and phosphorus atoms within a four-membered ring, along with the presence of multiple chlorine atoms and m-chlorophenyl groups. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
33893-19-5 |
|---|---|
Formule moléculaire |
C12H8Cl8N2P2 |
Poids moléculaire |
525.8 g/mol |
Nom IUPAC |
2,2,2,4,4,4-hexachloro-1,3-bis(3-chlorophenyl)-1,3,2λ5,4λ5-diazadiphosphetidine |
InChI |
InChI=1S/C12H8Cl8N2P2/c13-9-3-1-5-11(7-9)21-23(15,16,17)22(24(21,18,19)20)12-6-2-4-10(14)8-12/h1-8H |
Clé InChI |
WAKDXWZOUPZXJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)N2P(N(P2(Cl)(Cl)Cl)C3=CC(=CC=C3)Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


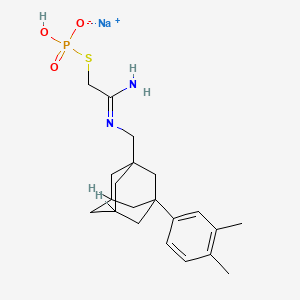
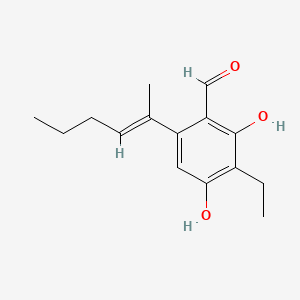
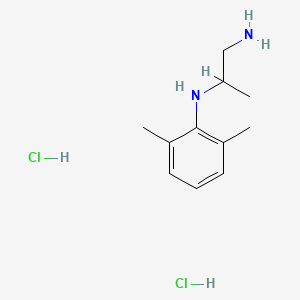
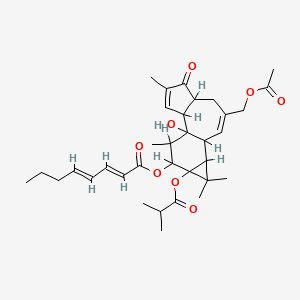
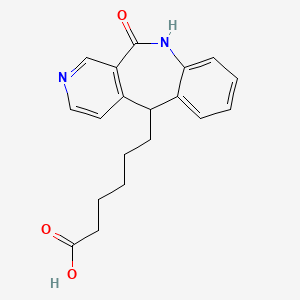
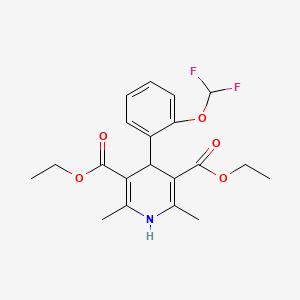
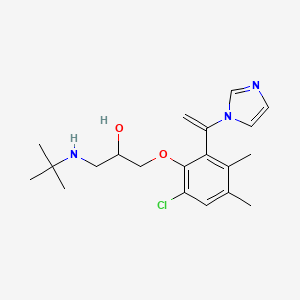
![1-[4-(diethylamino)but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12766021.png)
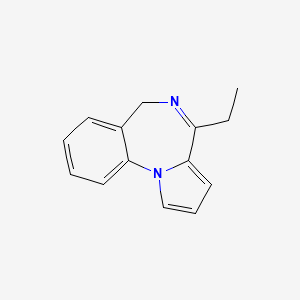

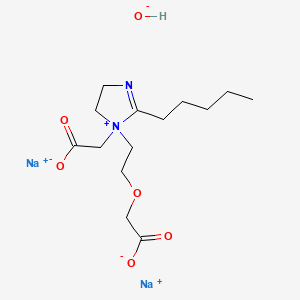
![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
